molecular formula C10H14N2O B13567158 4-Methoxy-2-(pyrrolidin-2-yl)pyridine

4-Methoxy-2-(pyrrolidin-2-yl)pyridine

Cat. No.: B13567158
M. Wt: 178.23 g/mol
InChI Key: ZAPCGNVVVMRSJB-UHFFFAOYSA-N
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Description

4-Methoxy-2-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 4-position and a pyrrolidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine typically involves the construction of the pyridine ring followed by the introduction of the methoxy and pyrrolidinyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyridine with pyrrolidine in the presence of a base can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation techniques.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: 4-Hydroxy-2-(pyrrolidin-2-yl)pyridine.

    Reduction: 4-Methoxy-2-(pyrrolidin-2-yl)piperidine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-(pyrrolidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidinyl group can enhance binding affinity to certain receptors, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

    2-(Pyrrolidin-2-yl)pyridine: Lacks the methoxy group, which can result in different reactivity and binding properties.

    4-Methoxy-2-(piperidin-2-yl)pyridine:

Uniqueness: 4-Methoxy-2-(pyrrolidin-2-yl)pyridine is unique due to the combination of the methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-methoxy-2-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C10H14N2O/c1-13-8-4-6-12-10(7-8)9-3-2-5-11-9/h4,6-7,9,11H,2-3,5H2,1H3

InChI Key

ZAPCGNVVVMRSJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C2CCCN2

Origin of Product

United States

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